Dimethyl suberimidate dihydrochloride is a chemical compound widely used in biochemical research, particularly as a cross-linking agent. It is known for its ability to react with amino groups, making it valuable in protein modification and stabilization.
This compound falls under the category of homobifunctional cross-linking reagents. It is classified as an imidoester, which contains two reactive imidoester groups that can form covalent bonds with nucleophilic sites, particularly amino groups in proteins.
The synthesis of dimethyl suberimidate dihydrochloride generally involves the reaction of dimethyl suberimidate with hydrochloric acid. The process can be outlined as follows:
The synthesis may also involve the use of solvents such as methanol or ethanol to facilitate the reaction and improve product solubility. Careful monitoring of reaction conditions (temperature, time, and concentration) is crucial for optimizing yield and minimizing by-products.
Dimethyl suberimidate dihydrochloride has the molecular formula and a molecular weight of 273.20 g/mol. Its structure features two imidoester functional groups attached to an eight-carbon chain, which enhances its reactivity towards amino groups.
Dimethyl suberimidate dihydrochloride primarily reacts with amino groups through nucleophilic attack on the electrophilic carbonyl carbon of the imidoester group. This results in the formation of stable covalent bonds between proteins or other biomolecules.
The mechanism by which dimethyl suberimidate dihydrochloride acts involves several steps:
The efficiency of cross-linking can be influenced by factors such as pH, temperature, concentration of reactants, and the presence of other functional groups that may compete for reaction.
Relevant data shows that it exhibits homobifunctional characteristics, allowing for multiple cross-linking events per molecule.
Dimethyl suberimidate dihydrochloride has several scientific uses:
The structural architecture of DMS underpins its effectiveness in bioconjugation. As a homobifunctional imidoester, it contains identical reactive groups at both ends of an 8-methylene spacer, enabling symmetric crosslinking [1] [7]. This spacer length (∼11.4 Å) is strategically optimized to balance molecular flexibility with spatial precision, facilitating interactions between proximal amines without imposing steric strain [1]. Upon reaction, DMS forms amidine linkages (R-C(=NH)-NH-R') that retain positive charges, thereby preserving the isoelectric points and solubility profiles of conjugated proteins [1] [6].
pH-dependent reactivity is a critical design parameter. DMS exhibits maximal efficiency at pH 8–9, where unprotonated amines predominate, while its hydrolysis accelerates at higher pH, narrowing the operational window [1] [10]. This necessitates strict buffer control, typically using 0.2 M triethanolamine (pH 8.2) or glycine-NaOH (pH 9.0), to ensure reaction specificity [1] [6]. For example, in cellulase crosslinking, pH 9.0 buffers enabled efficient conjugation without activity loss, whereas deviations caused reduced efficiency [1].
Stoichiometric optimization prevents polymerization artifacts. Limiting DMS concentrations relative to target amines ensures controlled bisubstitution rather than uncontrolled polymerization. A molar ratio of 3:1 (DMS:peptide) was optimal during BSA-peptide conjugation, achieving 40–70% coupling efficiency (6–13 peptide molecules per BSA) [1]. Similarly, cellulase crosslinking required empirical titration to avoid precipitation [1].
Table 1: Structural and Functional Attributes of Bisimidoester Crosslinkers
Crosslinker | Spacer Length (Å) | Spacer Atoms | Optimal pH | Charge Retention | Key Applications |
---|---|---|---|---|---|
DMS | 11.4 | 8 | 8.0–9.0 | Yes (amidine) | Protein oligomerization, enzyme stabilization |
DMA | 9.0 | 6 | 8.0–9.0 | Yes | Moderate-length conjugation |
DTBP | 13.0 | 10 | 8.0–9.0 | Yes | Reversible disulfide bonds |
DMS enables the controlled polymerization of cyclodextrin derivatives by crosslinking their primary amines, generating cationic architectures for nucleic acid delivery. The reaction stoichiometry determines polymer size: excess cyclodextrin amines relative to DMS yield linear oligomers, while balanced ratios promote branching [6]. For instance, α-cyclodextrin conjugated to ethylenediamine generated polycations with enhanced DNA-binding capacity after DMS treatment [6].
Conjugate purification remains challenging due to byproduct formation. Size-exclusion chromatography (SEC) using Superdex or Sephadex matrices effectively separates monomeric cyclodextrins from high-molecular-weight polymers [6]. Isoelectric focusing further resolves heterogeneity arising from varying crosslinking degrees, as observed in antibody-enzyme conjugates where DMS-linked horseradish peroxidase (HRP) exhibited multiple isoform bands [6].
Functional validation of cyclodextrin-DMS polymers involves biophysical assays. The "Rz value" (HRP absorbance ratio at 403 nm/280 nm) indicates conjugate integrity, with DMS-based HRP-antibody conjugates achieving Rz = 0.39–1.36 [6]. Dot-ELISA confirmed retained immunoreactivity, detecting antigens at sensitivities as low as 25 pg [6]. These conjugates demonstrated exceptional stability, maintaining activity for >10 months at 0°C [6].
Table 2: Performance Metrics of DMS-Generated Conjugates
Conjugate Type | Coupling Efficiency | Rz Value | Detection Limit | Stability |
---|---|---|---|---|
AFPMAb-HRP | Not specified | 0.39–1.36 | 25 pg (AFP antigen) | >10 months at 0°C |
BSA-peptide | 40–70% | N/A | N/A | Not specified |
Cyclodextrin polycations | Size-dependent | N/A | N/A | pH-dependent |
DMS stabilizes nucleosome topology by covalently linking histone complexes, preventing H2A-H2B dimer dissociation under ionic stress. Its short reaction time (≤30 min) contrasts sharply with transglutaminase-induced aggregation, minimizing structural perturbations [5]. In practice, nucleosomes are incubated with 1–5 mM DMS in low-ionic-strength buffers (e.g., 10 mM HEPES, pH 8.0) at 4°C, followed by quenching with excess ammonium acetate [5].
Stability enhancement manifests as resistance to salt dissociation. DMS-crosslinked nucleosomes withstand ≥1.5 M NaCl, whereas non-crosslinked controls dissociate at ≤0.8 M [5]. Similarly, protease resistance increases significantly; trypsin degradation of histone cores reduces by >80% after DMS treatment [5]. This stability arises from multivalent anchoring, where DMS bridges lysines in H3-H4 tetramers and H2A-H2B dimers, "locking" the octameric structure [5].
Structural analysis confirms minimal distortion. Electron microscopy of DMS-stabilized nucleosomes reveals intact 10-nm fibers without global compaction, while sucrose gradient sedimentation quantifies oligomerization states [5]. Unlike glutaraldehyde, DMS avoids heterogeneous aggregation, producing discrete histone oligomers (dimers to hexamers) observable via SDS-PAGE [5].
Table 3: DMS Crosslinking Outcomes in Nucleosome Stabilization
Parameter | Non-Crosslinked | DMS-Crosslinked | Assessment Method |
---|---|---|---|
Dimer dissociation threshold | ≤0.8 M NaCl | ≥1.5 M NaCl | Sucrose gradient centrifugation |
Protease susceptibility | High | Reduced by >80% | SDS-PAGE/trypsin assay |
Dominant oligomer sizes | Monomers | Dimers to hexamers | SDS-PAGE/Western blot |
Structural distortion | N/A | Undetectable | Electron microscopy |
Comprehensive Compound Specifications
Table 4: Nomenclature and Properties of Dimethyl Suberimidate Dihydrochloride
Property | Specification |
---|---|
Systematic Name | Dimethyl octanediimidate dihydrochloride |
Synonyms | DMS; Suberimidic acid dimethyl ester dihydrochloride; 1,8-Dimethoxyoctane-1,8-diyldiammonium dichloride |
CAS Number | 34490-86-3 |
Molecular Formula | C₁₀H₂₂Cl₂N₂O₂ |
Molecular Weight | 273.20 g/mol |
Appearance | White crystalline powder |
Melting Point | 213–214°C (literature) |
Solubility | Soluble in water (>50 mg/mL) |
Storage Conditions | 2–8°C under inert atmosphere |
Key Functional Groups | Imidoester (amine-reactive) |
Primary Applications | Protein crosslinking, enzyme stabilization, nucleosome fixation |
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